molecular formula C22H25N5O4S B11156834 [5-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone

[5-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone

Cat. No.: B11156834
M. Wt: 455.5 g/mol
InChI Key: BJXMQDROLRHEMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[5-METHYL-2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLE-4-CARBONYL]PIPERAZIN-1-YL}PYRIMIDINE is a complex organic compound featuring a thiazole ring, a piperazine moiety, and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[5-METHYL-2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLE-4-CARBONYL]PIPERAZIN-1-YL}PYRIMIDINE typically involves multi-step reactionsThe reaction conditions often involve the use of solvents like ethyl acetate and purification techniques such as flash chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and large-scale purification processes to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{4-[5-METHYL-2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLE-4-CARBONYL]PIPERAZIN-1-YL}PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its chemical structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

2-{4-[5-METHYL-2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLE-4-CARBONYL]PIPERAZIN-1-YL}PYRIMIDINE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{4-[5-METHYL-2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLE-4-CARBONYL]PIPERAZIN-1-YL}PYRIMIDINE involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like tubulin, which is crucial for cell division, making it a potential anti-cancer agent . The compound may also interact with other proteins and pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{4-[5-METHYL-2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLE-4-CARBONYL]PIPERAZIN-1-YL}PYRIMIDINE apart is its unique combination of functional groups, which allows it to interact with multiple biological targets and exhibit a broad spectrum of activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H25N5O4S

Molecular Weight

455.5 g/mol

IUPAC Name

[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C22H25N5O4S/c1-14-18(21(28)26-8-10-27(11-9-26)22-23-6-5-7-24-22)25-20(32-14)15-12-16(29-2)19(31-4)17(13-15)30-3/h5-7,12-13H,8-11H2,1-4H3

InChI Key

BJXMQDROLRHEMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)N3CCN(CC3)C4=NC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.